molecular formula C10H14N2O B6254185 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 865798-35-2

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6254185
CAS No.: 865798-35-2
M. Wt: 178.2
InChI Key:
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Description

5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde: is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a cyclopropyl group at position 5, an isopropyl group at position 1, and an aldehyde group at position 4 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo various substitution reactions, particularly at the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed:

    Oxidation: 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-methanol.

    Substitution: Depending on the nucleophile, various substituted pyrazole derivatives can be formed.

Scientific Research Applications

Chemistry: 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of drugs with anti-inflammatory, analgesic, or antimicrobial properties. Researchers are exploring its role in the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
  • 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-amine
  • 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-methanol

Comparison: Compared to its similar compounds, 5-cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential applications. The aldehyde group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis. Its structure also enables specific interactions with biological targets, which can be leveraged in drug development.

Properties

CAS No.

865798-35-2

Molecular Formula

C10H14N2O

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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